5-methyl-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
5-methyl-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine moiety and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the pyrrolidine moiety, and finally, the coupling of these intermediates with the pyridine ring.
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Pyrrolidine Moiety Formation: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives or via cyclization of amino alcohols.
Coupling Reactions: The final step involves coupling the oxazole and pyrrolidine intermediates with the pyridine ring using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to oxazoline or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced oxazole forms, and various substituted pyridine derivatives.
Scientific Research Applications
5-methyl-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 5-methyl-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. The oxazole and pyrrolidine moieties may interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
5-methyl-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is unique due to its specific combination of a pyridine ring with both oxazole and pyrrolidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-3-4-14(16-7-10)20-12-5-6-18(9-12)15(19)13-8-17-21-11(13)2/h3-4,7-8,12H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRGMXLGMHFZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=C(ON=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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